molecular formula C13H18N2O B1527263 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one CAS No. 1249004-11-2

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one

Cat. No.: B1527263
CAS No.: 1249004-11-2
M. Wt: 218.29 g/mol
InChI Key: QODHPVUEPSNBEA-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one (CAS 1249004-11-2) is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It is part of a class of pyrrolidine derivatives that are of significant interest in advanced medicinal chemistry and pharmaceutical research, particularly in the development of novel neuropharmacological agents. Compounds featuring a pyrrolidine scaffold substituted with an aminomethyl group and a phenylethanone moiety are recognized for their potential as key intermediates or pharmacophores in drug discovery . Research into structurally similar compounds highlights a focus on designing ligands that target central nervous system (CNS) receptors . For instance, novel drug design approaches are exploring dual-target ligands that interact with μ-opioid receptors (MOR) and dopamine D3 receptors (D3R) . The structural features of this compound—specifically the pyrrolidine ring and the aminomethyl side chain—are common in such investigations, suggesting its value in creating molecules intended to provide analgesia while potentially mitigating abuse liability . Furthermore, pyrrolidine derivatives are frequently explored for their potential as monoamine uptake inhibitors, impacting neurotransmitters like dopamine and norepinephrine, which are critical in various neurological pathways and disorders . This compound is supplied for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-9-12-6-7-15(10-12)13(16)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODHPVUEPSNBEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of 3-Aminopyrrolidine

The most common and straightforward synthetic route involves the acylation of 3-aminopyrrolidine with phenylacetyl chloride:

  • Starting Materials:
    • 3-Aminopyrrolidine
    • Phenylacetyl chloride
  • Reaction Conditions:
    • Base: Triethylamine (to neutralize HCl formed)
    • Solvent: Dichloromethane (DCM) or another aprotic organic solvent
    • Temperature: Typically room temperature
  • Procedure:
    • 3-Aminopyrrolidine is reacted with phenylacetyl chloride in the presence of triethylamine.
    • The reaction mixture is stirred at ambient temperature until completion.
    • The product is isolated by standard extraction and purification techniques such as recrystallization or chromatography.

This method provides the compound as its hydrochloride salt when HCl is introduced or retained during workup.

Industrial Scale Synthesis Using Continuous Flow Reactors

For larger-scale production, continuous flow reactors are employed to improve reaction control, consistency, and yield:

  • Advantages:
    • Enhanced heat and mass transfer
    • Improved safety handling of reactive acyl chlorides
    • Scalable and reproducible product quality
  • Purification:
    • Recrystallization or chromatographic purification to achieve high purity
  • Typical Yields:
    • High yields with minimal by-products due to controlled reaction parameters.

Alternative Synthetic Approaches

Though less common for this specific compound, literature suggests that related aminomethyl pyrrolidine derivatives can be synthesized via:

  • Traceless C3-selective umpolung of pyridine salts:

    • This involves the transformation of 1-amidopyridin-1-ium salts through Mannich-type C–C bond formation followed by reductive cleavage to afford aminomethyl pyridine derivatives.
    • While this method is demonstrated for 3-(aminomethyl)pyridine, it provides a conceptual framework for generating aminomethyl-substituted heterocycles that could be adapted for pyrrolidine analogs.
  • Suzuki–Miyaura Coupling for Related Phenyl-Substituted Compounds:

    • Although this method is primarily used for synthesizing 3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones, it exemplifies palladium-catalyzed cross-coupling reactions that can be employed to introduce phenyl groups onto nitrogen-containing heterocycles.
    • Conditions involve Pd catalysts, phosphine ligands, base (e.g., K2CO3), and mixed solvents (THF/H2O) at moderate temperatures (~65 °C).
    • Such coupling strategies may inspire alternative routes or modifications for synthesizing phenyl-substituted pyrrolidinyl ethanones.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Triethylamine Neutralizes HCl formed during acylation
Solvent Dichloromethane (DCM) Aprotic solvent preferred for acylation
Temperature Room temperature (20–25 °C) Mild conditions to avoid side reactions
Reaction Time Several hours (typically 2–6 h) Monitored by TLC or HPLC for completion
Purification Recrystallization or silica gel chromatography Ensures high purity for pharmaceutical use

Chemical Reaction Analysis

The key transformation is an amide bond formation between the amine group of 3-aminopyrrolidine and the acyl chloride of phenylacetyl chloride. The reaction proceeds via nucleophilic attack of the amine on the acyl chloride carbonyl carbon, releasing HCl, which is scavenged by the base.

  • Reaction Type: Nucleophilic acyl substitution
  • By-products: Triethylammonium chloride (from base neutralization)
  • Side Reactions: Minimal under controlled conditions; potential hydrolysis of acyl chloride if moisture is present

Purification and Characterization

  • Purification Methods:
    • Recrystallization from suitable solvents (e.g., ethanol/water)
    • Column chromatography using silica gel with dichloromethane/methanol mixtures
  • Characterization Techniques:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
    • Mass Spectrometry (MS)
    • Infrared (IR) spectroscopy
    • Elemental analysis
    • Melting point determination for hydrochloride salt

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Scale Yield & Purity Notes
Direct Acylation (Batch) 3-Aminopyrrolidine, phenylacetyl chloride Triethylamine, DCM, RT Laboratory scale High yield, high purity Simple, well-established
Continuous Flow Reactor Synthesis Same as above Controlled flow, continuous Industrial scale High yield, reproducible Suitable for large-scale production
Umpolung of Pyridinium Salts 1-Amidopyridin-1-ium salts One-pot, reductive cleavage Research scale Moderate to high Alternative route for aminomethyl derivatives
Suzuki–Miyaura Coupling (Related) Aryl halides, boronic acids Pd catalyst, base, THF/H2O, 65 °C Research scale Good yields For phenyl-substituted heterocycles

Research Findings and Notes

  • The direct acylation method is the most practical and widely used for synthesizing 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one hydrochloride, offering straightforward reaction conditions and scalability.
  • Continuous flow technology enhances industrial production efficiency and product consistency.
  • Emerging synthetic methodologies, such as selective umpolung and palladium-catalyzed cross-coupling, provide innovative routes that may be adapted for related compounds or future synthetic improvements.
  • Purity and structural confirmation are critical, especially for pharmaceutical applications, necessitating rigorous purification and analytical characterization.

Chemical Reactions Analysis

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Basic Information

  • IUPAC Name : 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethanone
  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.3 g/mol
  • CAS Number : 1249004-11-2
  • Appearance : Oil-like substance
  • Storage Temperature : 4 °C

Structural Characteristics

The structure of 1-[3-(aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one features a pyrrolidine ring, which is essential for its biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
  • Anxiolytic Effects : The structural components may also contribute to anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.

Medicinal Chemistry

This compound serves as a scaffold for the development of new therapeutic agents. Its derivatives can be synthesized to explore variations in biological activity and potency.

Case Studies

Several studies have documented the applications of this compound in drug development:

  • Study on Antidepressant Effects : A research article published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The findings suggested significant reductions in depressive behaviors compared to control groups, highlighting its potential as a therapeutic agent for depression.
  • Anxiolytic Research : Another study investigated the anxiolytic properties of similar pyrrolidine derivatives. The results indicated that modifications to the aminomethyl group can enhance anxiolytic efficacy, providing insights into optimizing such compounds for clinical use.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and the spatial orientation of substituents play a crucial role in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The compound’s closest analogs differ in substituents on the pyrrolidine ring, phenyl group, or alkyl chain length. Key examples include:

Compound Name Key Structural Differences Pharmacological/Regulatory Notes
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Pyrrolidine without aminomethyl; pentanone backbone Schedule II (UN), potent DAT/NET blocker
4-Chloro-α-PVP Chlorophenyl substituent; pentanone backbone High abuse potential, linked to fatalities
1-(3-Aminopyrrolidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one Methoxyphenyl group; 3-aminopyrrolidine Improved solubility (HCl salt form)
(R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone Hydroxypyrrolidine; stereospecific amino group Structural similarity (84%) to target
  • Backbone Variations: The target compound’s ethanone backbone (C2) contrasts with α-PVP’s pentanone (C5), which may reduce lipophilicity and CNS penetration compared to longer-chain analogs .
  • norepinephrine transporters (NET) .

Pharmacological Activity

  • Mechanism: Like α-PVP and MDPV, the compound likely acts as a monoamine reuptake inhibitor. However, the aminomethyl group may reduce potency due to steric hindrance or increased polarity. Preclinical data on α-PVP analogs show EC₅₀ values of 2–10 nM for DAT inhibition .
  • Toxicity: Structural analogs like α-PVP are associated with cardiotoxicity, psychosis, and fatalities .

Regulatory and Legal Status

  • α-PVP and its derivatives are classified as Schedule II substances under the UN Convention .

Biological Activity

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one, also known by its CAS number 1249004-11-2, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a phenyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Preliminary studies indicate that this compound may interact with various biological targets, particularly those involved in neurotransmission and enzyme inhibition. The presence of the aminomethyl group enhances its reactivity, potentially allowing it to modulate neurotransmitter systems or inhibit specific enzymes critical in disease pathways.

Biological Activity Overview

Research has shown that compounds with similar structural features exhibit various biological activities, including:

  • Neurotransmitter Modulation : Potential interactions with receptors involved in mood regulation and cognitive function.
  • Enzyme Inhibition : Possible effects on enzymes linked to metabolic pathways and disease processes.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-OneStructureKnown for stimulant effectsEnhances dopamine release
UbrogepantStructureFDA-approved for migraine treatmentCGRP receptor antagonist
AlpelisibStructureTargets cancer pathwaysPI3K inhibitor

Study on Neurotransmission

In a study examining the effects of similar pyrrolidine-based compounds on neurotransmission, it was found that modifications to the pyrrolidine ring significantly influenced binding affinity to serotonin receptors. This suggests that this compound could also exhibit similar properties, potentially aiding in the treatment of mood disorders.

Anticancer Activity

Another relevant case study explored the antiproliferative effects of pyrrolidine derivatives on cancer cell lines. Compounds with structural similarities demonstrated significant inhibition of tumor growth through mechanisms involving cell cycle arrest and apoptosis induction. These findings highlight the potential for this compound in cancer therapy.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Cell Cycle Arrest : Studies showed that compounds with similar structures induced G2/M phase arrest in HeLa cells, suggesting potential anticancer properties.
  • Apoptosis Induction : Evidence indicated that these compounds could promote apoptosis in cancer cells, further supporting their therapeutic potential.

Q & A

Q. How can metabolic stability studies inform the compound’s pharmacokinetic profile?

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t½) and intrinsic clearance (Clₚ). Cytochrome P450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities. Structural modifications (e.g., fluorination) may enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one
Reactant of Route 2
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1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.